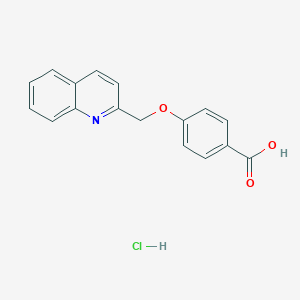

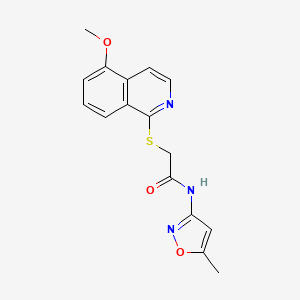

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one

货号 B2392651

CAS 编号:

1016505-50-2

分子量: 177.167

InChI 键: CSPAMNVHAKSASD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

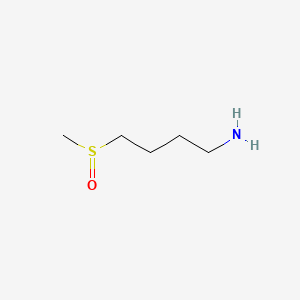

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one, also known as ADTO, is a tetrazole derivative that has gained significant attention due to its potential therapeutic applications. This compound has been studied for its various biological and pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

科学研究应用

- The compound’s unique structure and electronic properties make it suitable for developing photoluminescent materials. Researchers have explored its use in designing luminescent complexes, particularly in conjunction with europium ions (Eu³⁺). These complexes exhibit red-shifted excitation wavelengths, making them useful for applications like optical sensors and displays .

- 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one acts as a colorimetric chemosensor for detecting specific metal ions. For instance, it shows high sensitivity and selectivity toward copper ions (Cu²⁺) in various water samples. This property could be valuable for environmental monitoring and water quality assessment .

- Researchers have utilized this compound in organic synthesis due to its versatile reactivity. It can serve as a building block for constructing more complex molecules. For example, it participates in reactions like Aldol condensation and Nitroammoniation, leading to the synthesis of novel diamine-containing structures .

Photoluminescent Materials

Metal Ion Detection

Organic Synthesis

属性

IUPAC Name |

4-(3-aminophenyl)-1H-tetrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPAMNVHAKSASD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)NN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one | |

Synthesis routes and methods

Procedure details

A mixture of 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (130 mg, 0.63 mmol) and palladium on charcoal (Aldrich Cat. No. 330108; 13 mg) in MeOH (10 mL) was hydrogenated at 20 psi for 3 hr. The mixture was then filtered through celite and the filter cake washed with MeOH (×3). The filtrate was concentrated under vacuum to leave the product, which was used directly in the next step (yield assumed quantitative=111 mg).

Quantity

130 mg

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2392570.png)

![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)

![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)

![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)